- A green method for preparation of Ceftibuten, China, , ,

Cas no 97519-39-6 (ceftibuten)

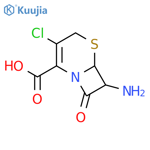

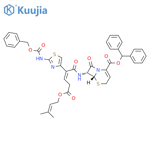

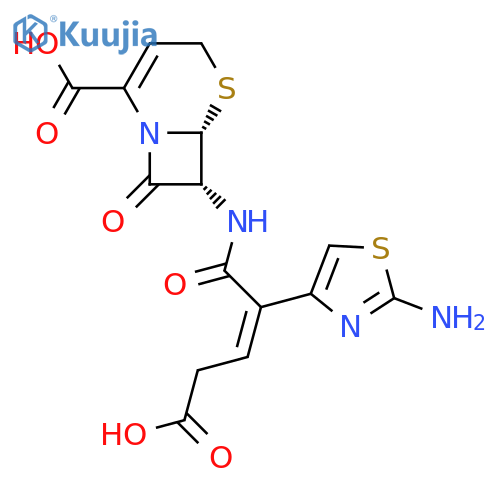

ceftibuten structure

Nome del prodotto:ceftibuten

ceftibuten Proprietà chimiche e fisiche

Nomi e identificatori

-

- ceftibuten

- Ceftibuten-13C3

- Sch 39720

- 7432S

- antibiotic7432s

- Ceftibutene

- cephalosporin7432-s

- cephem

- cis-ceftibutin

- s7432

- Sch-39720

- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)

- Antibiotic 7432S

- Cedax

- Ceftibuten (SCH 39720)

- Cephalosporin 7432-S

- cis-Ceftibuten

- S 7432

- NCGC00178501-01

- D00922

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate

- Ceftibutenum

- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Keimax

- DB01415

- C08117

- Ceftibuten hydrate

- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- BRD-K11124378-002-01-0

- CHEMBL1605

- AKOS005146205

- J01DA39

- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

- Q419521

- EN300-21702502

- CHEBI:3510

- Tox21_111446

- C3391

- SBI-0206740.P001

- CEFTIBUTEN [VANDF]

- ACHN383

- CEFTIBUTEN [MI]

- MFCD00864918

- ACHN-383

- SR-05000001989-1

- Ceftibutene [INN-French]

- BSPBio_002733

- UNII-IW71N46B4Y

- BRD-K11124378-001-04-6

- Ceftibuten (USAN/INN)

- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid

- CEFTIBUTEN [USAN]

- HMS2093K18

- IW71N46B4Y

- Ceftibutenum (INN-Latin)

- Ceftibutene (INN-French)

- BRD-K11124378-335-01-4

- Pharmakon1600-01505207

- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- DTXSID4045925

- NSC-758925

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-

- Ceftibuten, Antibiotic for Culture Media Use Only

- AB01563048_01

- Ceftibuteno

- CEFTIBUTIN [VANDF]

- CEFTIBUTEN [WHO-DD]

- HY-B0698

- Ceftibuteno [INN-Spanish]

- PF-07612577 component PF-06264006

- PF-06264006

- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 97519-39-6

- BRD-K11124378-335-02-2

- DTXCID2025925

- NCGC00178501-04

- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-

- NCGC00095137-01

- BDBM50370586

- CCG-39440

- CEFTIBUTEN [INN]

- Ceftem

- CAS-97519-39-6

- HMS1922L17

- NSC 758925

- 7432-S

- Ceftibutin

- AKOS015854930

- Ceftibuteno (INN-Spanish)

- Ceftibuten [USAN:INN:BAN]

- 97519-39-6 (free)

- SR-05000001989

- NS00001036

- NSC758925

- SCHEMBL37054

- Ceftibutenum [INN-Latin]

- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid

- C-2550

- Ceprifran

- HMS3715P10

- SPECTRUM1505207

- GTPL12029

- Spectrum5_001558

-

- MDL: N/A

- Inchi: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1

- Chiave InChI: UNJFKXSSGBWRBZ-BJCIPQKHSA-N

- Sorrisi: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O

Proprietà calcolate

- Massa esatta: 410.03500

- Massa monoisotopica: 410.03547653g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 5

- Conta accettatore di obbligazioni idrogeno: 10

- Conta atomi pesanti: 27

- Conta legami ruotabili: 7

- Complessità: 755

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: 12

- Carica superficiale: 0

- XLogP3: -0.3

- Superficie polare topologica: 217Ų

Proprietà sperimentali

- Colore/forma: NA

- Densità: 1.8±0.1 g/cm3

- Punto di fusione: Not available

- Punto di ebollizione: 966.4°C at 760 mmHg

- Punto di infiammabilità: >110°(230°F)

- Indice di rifrazione: 1.762

- Solubilità: Soluble in aqueous solutions. Also soluble in DMSO

- PSA: 216.46000

- LogP: 0.86180

ceftibuten Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- RTECS:XI0367220

- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

ceftibuten Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |

Ceftibuten |

97519-39-6 | 98% | 10mg |

¥453.00 | 2023-09-09 | |

| Chemenu | CM190446-100mg |

(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 98% | 100mg |

$361 | 2021-08-05 | |

| Enamine | EN300-21702502-0.05g |

(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 0.05g |

$2755.0 | 2023-06-01 | ||

| Chemenu | CM190446-100mg |

(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 98% | 100mg |

$361 | 2023-01-06 | |

| Biosynth | FC176429-25 mg |

Ceftibuten |

97519-39-6 | 25mg |

$546.00 | 2023-01-04 | ||

| 1PlusChem | 1P019GB9-100mg |

Ceftibuten |

97519-39-6 | 98% | 100mg |

$135.00 | 2025-03-03 | |

| Aaron | AR019GJL-50mg |

Ceftibuten |

97519-39-6 | 98% | 50mg |

$697.00 | 2025-02-28 | |

| 1PlusChem | 1P019GB9-10mg |

Ceftibuten |

97519-39-6 | 10mg |

$104.00 | 2025-03-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |

Ceftibuten |

97519-39-6 | 98% | 50mg |

¥1857.00 | 2023-09-09 | |

| Biosynth | FC176429-5 mg |

Ceftibuten |

97519-39-6 | 5mg |

$181.95 | 2023-01-04 |

ceftibuten Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran , Water ; 10 min, 30 °C

1.2 3 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C

1.2 3 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Silica ; 1.2 h, 80 °C

Riferimento

- Method for preparing ceftibuten, China, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Aluminum chloride Solvents: Anisole

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten, Organic Process Research & Development, 2002, 6(2), 169-177

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

Riferimento

- The synthesis of 3-hydroxycephalosporin compounds, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Aluminum chloride Solvents: Anisole ; 1 h, rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C

Riferimento

- Method for synthesizing ceftibutene, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Aluminum chloride Solvents: Anisole ; 0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

Riferimento

- Preparation method of Ceftibuten, China, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Acetylacetone , Aluminum chloride , Hydrochloric acid Solvents: Anisole , Water

Riferimento

- Process for the preparation of cephem compounds, Japan, , ,

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Preparation of trans isomer of ceftibuten, China, , ,

Metodo di produzione 16

Condizioni di reazione

Riferimento

- Preparation of 2-aminothiazole-4-acetic acids, India, , ,

Metodo di produzione 17

Condizioni di reazione

Riferimento

- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

Riferimento

- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,

Metodo di produzione 19

Condizioni di reazione

Riferimento

- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,

ceftibuten Raw materials

- 7-Amino-3-chloro-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Ceftibuten Impurity 8

- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-

- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-

- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

ceftibuten Preparation Products

ceftibuten Letteratura correlata

-

Gholam Hossein Hakimelahi,Pai-Chi Li,Ali A. Moosavi-Movahedi,Jamshid Chamani,Ghadam Ali Khodarahmi,Tai Wei Ly,Famil Valiyev,Max K. Leong,Shahram Hakimelahi,Kak-Shan Shia,Ito Chao Org. Biomol. Chem. 2003 1 2461

-

Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462

-

Suffora Akhter,Abdur Rehman,S. M. A. Abidi,Farukh Arjmand,Sartaj Tabassum New J. Chem. 2022 46 11462

-

N. Vasudevan,Mrityunjay K. Sharma,D. Srinivasa Reddy,Amol A. Kulkarni React. Chem. Eng. 2018 3 520

-

Prashant S. Kharkar,Ponnadurai Ramasami,Yee Siew Choong,Lydia Rhyman,Sona Warrier RSC Adv. 2016 6 26329

97519-39-6 (ceftibuten) Prodotti correlati

- 118081-34-8(Ceftibuten dihydrate)

- 2877688-14-5(N-methyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide)

- 2137546-79-1(3,5-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-4-amine)

- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)

- 2138035-83-1(3-(1H-imidazol-4-yl)-5-(trifluoromethyl)aniline)

- 1261851-68-6(3-(3'-(Difluoromethyl)-4'-methoxyphenyl)propionaldehyde)

- 2229285-17-8(2-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid)

- 1261984-09-1(2-(2-fluoro-3-methoxyphenyl)phenol)

- 2169025-69-6(ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate)

- 150568-15-3(Benzoic acid, 4-(3,3-dimethyl-2-oxo-1-azetidinyl)-)

Fornitori consigliati

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso